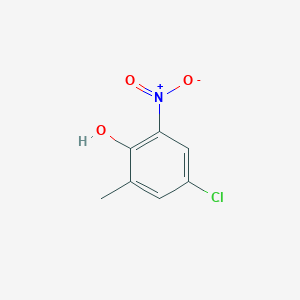

4-chloro-2-methyl-6-nitrophenol

Description

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCYSHAXKXQEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170064 | |

| Record name | 4-Chloro-6-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1760-71-0 | |

| Record name | 4-Chloro-2-methyl-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1760-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-nitro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Nitration of 2-Chloro-4-Methylphenol

The nitration of 2-chloro-4-methylphenol (C₆H₅ClCH₃OH) in chloroform at low temperatures (-40°C to 25°C) yields 4-chloro-2-methyl-6-nitrophenol as a primary product. This method leverages the electrophilic aromatic substitution mechanism, where the nitro group (-NO₂) preferentially occupies the para position relative to the methyl group and ortho to the chlorine atom.

Reaction Conditions :

-

Solvent : Chloroform, chosen for its inertness and ability to stabilize nitro intermediates.

-

Nitrating Agent : Concentrated nitric acid (HNO₃) in stoichiometric ratios of 1:1 to 1:2 (substrate:HNO₃).

-

Temperature : Reactions conducted below 50°C to minimize side reactions such as oxidative decomposition.

Mechanistic Insights :

The nitronium ion (NO₂⁺) attacks the aromatic ring at the activated position ortho to the chlorine substituent. Steric hindrance from the methyl group directs nitration to the 6-position, yielding the desired regioisomer. Post-reaction workup involves quenching with ice-water, followed by extraction with dichloromethane and recrystallization from ethanol to achieve >85% purity.

Byproduct Formation and Mitigation

Competing pathways during nitration generate cyclohexadienone derivatives, such as 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone dimethyl ketal, which arise from over-nitration or ring rearrangement. These byproducts are minimized by maintaining strict temperature control (<50°C) and employing diluted nitric acid.

Sulfonation-Chlorination-Nitration Sequence

Sulfonation of 4-Chloro-5-Methylphenol

An alternative route begins with 4-chloro-5-methylphenol (C₆H₅ClCH₃OH), which undergoes sulfonation using a sulfuric anhydride (SO₃) complex in halogenated solvents (e.g., dichloroethane).

Key Steps :

-

Sulfonation :

-

Chlorination :

-

Nitration :

Yield Optimization :

-

Activated Carbon Treatment : Incorporating 0.1–2.0‰ activated carbon during recrystallization removes organic impurities, enhancing purity to >95%.

-

Solvent Selection : Halogenated solvents improve sulfonation efficiency by stabilizing charged intermediates.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters of the two methods:

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis with C18 columns and UV detection at 254 nm confirms >98% purity when activated carbon refinement is applied.

Challenges and Industrial Considerations

-

Regioselectivity : Competing nitration at the 4-position necessitates precise control of electronic directing groups.

-

Waste Management : Halogenated solvents require specialized disposal, increasing operational costs.

-

Catalyst Recovery : Immobilized acid catalysts are under investigation to improve sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-2-methyl-6-nitrophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Various substituted phenols

Applications De Recherche Scientifique

Chemical Properties and Production

CMNP is a nitro derivative of 4-chloro-2-methylphenol, which is itself a significant intermediate in the production of phenoxy herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid). The transformation pathway from MCPA to CMNP highlights the compound's relevance in pesticide chemistry and environmental studies.

Environmental Monitoring and Risk Assessment

CMNP has been studied extensively for its persistence in the environment following the application of herbicides. A field monitoring study conducted in the Rhône delta, Southern France, revealed that CMNP is more persistent than its parent compounds (MCPA and 4-chloro-2-methylphenol) after herbicide application. This persistence raises concerns about long-term environmental effects, particularly regarding genotoxicity associated with nitroaromatic compounds .

Table 1: Environmental Persistence of Herbicide By-products

| Compound | Persistence (Days) | Toxicity Level |

|---|---|---|

| MCPA | 5 | Moderate |

| 4-Chloro-2-methylphenol | 10 | Low |

| 4-Chloro-2-methyl-6-nitrophenol | 300-700 | Variable |

Agricultural Applications

As a degradation product of MCPA, CMNP's presence in agricultural settings is significant. Its detection in surface waters indicates that it contributes to the chlorophenol burden in agricultural ecosystems. The transformation of MCPA into CMNP during agricultural practices necessitates monitoring to assess the ecological risks associated with pesticide use .

Toxicological Studies

Toxicological assessments have shown that while CMNP exhibits reduced acute toxicity compared to its parent compounds, it may pose long-term health risks due to potential genotoxic effects. Studies indicate that CMNP can inhibit certain biological processes, which may have implications for both environmental health and human exposure scenarios .

Table 2: Toxicological Effects of CMNP

| Endpoint | Result |

|---|---|

| % Inhibition on Cell Growth | 28.4 ± 5.9% |

| Genotoxicity (Ames Test) | Negative |

| NOAEL (mg/kg/day) | 200 |

Industrial Applications

CMNP is also utilized in various industrial applications, particularly in the synthesis of dyes and pigments. Its chemical structure allows it to serve as a precursor for more complex organic compounds used in manufacturing processes .

Case Studies on Photonitration Processes

Recent research has focused on the photonitration processes involving CMNP, where it is generated from chlorophenols under irradiation conditions. These studies illustrate the chemical transformations that occur in aquatic environments and their implications for environmental chemistry .

Case Study: Photonitration Pathway

In laboratory experiments, it was demonstrated that CMNP can be formed from chlorophenols through photochemical reactions involving nitrogen dioxide generated from nitrate photolysis. This pathway highlights the importance of understanding photochemical processes in water bodies impacted by agricultural runoff.

Mécanisme D'action

The mechanism of action of 4-chloro-2-methyl-6-nitrophenol involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The chlorine atom enhances the compound’s lipophilicity, facilitating its penetration into microbial cells.

Comparaison Avec Des Composés Similaires

Table 1: Key Physicochemical Parameters

The lower Henry's Law constant of CMNP (3.6×10⁻¹) compared to 2,4-dichloro-3-methyl-6-nitrophenol (9.5×10¹) indicates reduced volatility, favoring partitioning into aqueous environments .

Environmental Behavior and Degradation

CMNP is more persistent than its precursors (MCPA and CMP) due to the electron-withdrawing nitro group, which slows microbial degradation . In contrast, amino-substituted analogs like 2-amino-4-chloro-6-nitrophenol exhibit different degradation pathways, often involving reductive cleavage of the nitro group . Photolysis studies show CMNP resists direct photodegradation but may undergo indirect oxidation via hydroxyl radicals in nitrate-rich waters .

Toxicity and Health Impacts

While CMNP’s acute toxicity is lower than chlorophenols, its nitro group raises concerns about genotoxicity and carcinogenicity .

Industrial and Agricultural Relevance

In contrast, amino-nitro analogs like 2-amino-6-chloro-4-nitrophenol are industrially produced as dye intermediates (e.g., Mordant Brown 15) .

Activité Biologique

4-Chloro-2-methyl-6-nitrophenol (CMNP) is a nitro derivative of 4-chloro-2-methylphenol (CMP), primarily formed through the environmental degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). This compound has garnered attention due to its potential biological activities, particularly its effects on acetylcholinesterase (AChE) and its interaction with DNA.

CMNP, with the molecular formula C7H6ClN O3, is characterized by the presence of chlorine and nitro groups, which significantly influence its biological activity. The compound's structure allows it to engage in various biochemical interactions, raising concerns about its toxicity and environmental persistence.

Acetylcholinesterase Inhibition

One of the primary areas of research on CMNP focuses on its inhibitory effects on AChE, an enzyme crucial for neurotransmission. A study found that CMNP exhibited a notable inhibitory activity against AChE, with a percentage inhibition of 28.4% ± 5.9% , compared to other compounds tested (Table 1). This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can have severe neurological consequences.

| Compound | % Inhibition ± S.D. |

|---|---|

| MCPA | 12.9 ± 1.5 |

| Mecoprop | Inactive |

| 4-Chloro-2-methylphenol | 19.0 ± 0.7 |

| This compound | 28.4 ± 5.9 |

| 2,4-D | 3.9 ± 0.03 |

| Dichlorprop | Inactive |

| 2,4-Dichlorophenol | 22.9 ± 1.6 |

| 2,4-Dichloro-6-nitrophenol | 35.8 ± 4.2 |

| Galantamine | 95.7 ± 0.05 |

The study indicates that nitro derivatives like CMNP generally exhibit higher inhibitory activity compared to their parent compounds, highlighting the need for further investigation into their neurotoxic potential .

Interaction with DNA

Research has demonstrated that CMNP can interact with DNA through a noncovalent mode, which raises concerns regarding its genotoxicity . Such interactions could potentially disrupt normal cellular functions and lead to mutagenic effects over time.

Environmental Persistence

CMNP is noted for its environmental persistence compared to its precursors like CMP and MCPA. Field studies in the Rhône delta indicated that while CMP degrades rapidly, CMNP remains in the environment longer, posing risks for long-term ecological and health impacts . The transformation pathway from MCPA to CMP and subsequently to CMNP suggests a complex interplay of chemical processes that enhance the stability of CMNP under certain conditions.

Field Monitoring Study

A comprehensive field monitoring campaign conducted in Southern France assessed the presence and concentration of CMNP in water samples from agricultural runoff. The study found significant levels of CMNP in rainwater and surface water samples collected over several months, indicating its widespread occurrence as a pesticide by-product .

Toxicological Assessments

Toxicological evaluations have shown that while acute toxicity levels for CMNP are moderate, there are indications of potential chronic effects due to its AChE inhibition and DNA interaction properties. Long-term exposure studies are necessary to fully understand the implications of CMNP on human health and ecosystems .

Q & A

Q. What are the primary environmental sources and degradation pathways of CMNP?

CMNP is a nitro-derivative formed via photonitration of 4-chloro-2-methylphenol (CMP), a degradation byproduct of the herbicide MCPA and antimicrobial agent chlorophene . Field studies in the Rhône delta revealed that CMNP is more persistent than its parent compounds, with a half-life extending weeks to months under natural conditions. Key degradation pathways include:

- Photodegradation : Direct UV irradiation induces nitro-group cleavage, forming intermediates like nitrite and hydroxylated derivatives .

- Biodegradation : Microbial consortia in sediment-water systems metabolize CMNP via reductive dechlorination, though rates are slower compared to photolysis .

Methodological Tip : Use HPLC or GC-MS with electron capture detection (ECD) to track CMNP and its metabolites in environmental matrices .

Q. How is CMNP toxicity assessed in ecological risk studies?

CMNP exhibits reduced acute toxicity compared to chlorophenols but poses long-term genotoxic risks. Standard assays include:

- In vitro : Ames test (Salmonella typhimurium strains) to evaluate mutagenicity .

- In vivo : Zebrafish embryo assays to assess developmental toxicity (e.g., LC50, teratogenicity) .

Data Note : Acute toxicity (LC50) for Daphnia magna is ~12 mg/L, while genotoxicity is linked to nitro-group-mediated DNA adduct formation .

Q. What analytical methods are recommended for quantifying CMNP in environmental samples?

- Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 254 nm for high sensitivity in water samples .

- Gas Chromatography (GC-MS) : Derivatize CMNP with BSTFA to improve volatility and detect using selective ion monitoring (SIM) .

Challenge : Co-elution with other nitrophenols in complex matrices. Mitigate via solid-phase extraction (SPE) with Oasis HLB cartridges .

Advanced Research Questions

Q. How do competing degradation mechanisms (photolysis vs. biodegradation) influence CMNP persistence?

Photolysis dominates in sunlit, nitrate-rich waters (e.g., Rhône delta lagoons), generating nitro radicals that stabilize CMNP . Biodegradation is limited by:

- Redox Conditions : Anaerobic sediments favor reductive dechlorination, but slow kinetics extend persistence .

- Microbial Adaptation : Enrichment cultures (e.g., Pseudomonas spp.) accelerate degradation under optimized pH (6.5–7.5) and carbon co-substrates .

Experimental Design : Compare half-lives in light-exposed vs. dark microcosms with varying nitrate/nitrite ratios .

Q. What mechanistic insights explain CMNP formation via photonitration of CMP?

Photonitration involves:

Radical Initiation : UV light cleaves nitrate (NO3⁻) to generate •NO2 radicals .

Electrophilic Substitution : •NO2 reacts with CMP’s aromatic ring, preferentially nitrating the para position to the chloro group .

Key Evidence : Isotopic labeling (15N-NO3⁻) confirms nitro-group incorporation in CMNP .

Q. How can contradictory data on CMNP’s environmental fate (lab vs. field studies) be resolved?

Discrepancies arise from:

- Matrix Complexity : Natural organic matter (NOM) in field samples quenches reactive radicals, slowing photolysis .

- Synergistic Effects : Co-occurring pollutants (e.g., MCPA) alter degradation kinetics via competitive radical scavenging .

Resolution Strategy : Cross-validate lab data with field mesocosm experiments and model systems (e.g., simulated sunlight reactors) .

Q. What advanced techniques optimize CMNP detection in heterogeneous matrices?

- LC-QTOF-MS : Provides high-resolution mass spectra for structural confirmation and untargeted metabolite screening .

- Ion Mobility Spectrometry (IMS) : Resolves isomeric interferences (e.g., 4-chloro-5-methyl-2-nitrophenol) .

Sample Prep : Sequential SPE (hydrophilic-lipophilic balance followed by anion exchange) enhances recovery from sludge and sediment .

Methodological Tables

Q. Table 1. Physicochemical Properties of CMNP

| Property | Value | Method/Reference |

|---|---|---|

| Henry’s Law Constant (H) | 3.6 × 10⁻¹ atm·m³/mol | Static headspace GC |

| Log Kow | 2.8 (predicted) | EPI Suite |

| Aqueous Solubility | 1.2 g/L (20°C) | OECD 105 shake-flask |

Q. Table 2. Key Degradation Parameters for CMNP

| Condition | Half-Life (Days) | Key Metabolites |

|---|---|---|

| Sunlight (pH 7) | 7–14 | 4-Chloro-2-methylphenol |

| Anaerobic Sediment | 30–60 | 2-Methyl-6-nitrophenol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.